Cas no 13468-92-3 (Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI))
13468-92-3 structure
Product Name:Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)
Numero CAS:13468-92-3
MF:C33H45O3P
MW:520.682370901108
CID:190865
PubChem ID:83504
Update Time:2025-04-19
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)
- tris(6-tert-butyl-m-tolyl) phosphite
- Einecs 236-726-1
- Phosphorous acid tris(2-tert-butyl-5-methylphenyl) ester
- Phosphorous acid tris[2-(1,1-dimethylethyl)-5-methylphenyl] ester
- tris(2-t-butyl-5-methylphenyl) phosphite
- tris(2-tert.-butyl-5-methylphenyl)phosphite
- tris(3-methyl-6-t-butylphenyl)phosphite
- NS00053682
- Tris-(6-tert-butyl-m-tolyl)phosphite
- SCHEMBL907125
- 13468-92-3
- DTXSID40928714
- tris(2-tert-butyl-5-methylphenyl) phosphite
-
- Inchi: 1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3
- Chiave InChI: BMHHAKYFQUVKJF-UHFFFAOYSA-N
- Sorrisi: P(OC1C=C(C)C=CC=1C(C)(C)C)(OC1C=C(C)C=CC=1C(C)(C)C)OC1C=C(C)C=CC=1C(C)(C)C
Proprietà calcolate
- Massa esatta: 520.31100
- Massa monoisotopica: 520.310632
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 37
- Conta legami ruotabili: 9
- Complessità: 607
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 11.6
- Superficie polare topologica: 27.7
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 552.6°Cat760mmHg
- Punto di infiammabilità: 361.4°C
- PSA: 41.28000
- LogP: 10.26800
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Dati doganali
- CODICE SA:2920901900
- Dati doganali:
Codice doganale cinese:
2920901900Panoramica:
2920901900 Estere di fosfato. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2920901900 IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI) Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Jason Wan Lab Chip, 2020,20, 4528-4538
13468-92-3 (Phenol,2-(1,1-dimethylethyl)-5-methyl-, phosphite (3:1) (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso